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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
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This whitepaper provides a comprehensive technical overview of the discovery and synthesis

of YM-430, a novel 1,4-dihydropyridine derivative identified as a potent dual-acting

cardiovascular agent. Developed by Yamanouchi Pharmaceutical Co., Ltd., YM-430 exhibits

both β1 adrenergic receptor antagonist and calcium channel blocking activities, positioning it as

a potential therapeutic for angina pectoris and hypertension. This document details the

pharmacological profile of YM-430, presents its physicochemical properties, and outlines a

plausible synthetic pathway based on established methodologies for 1,4-dihydropyridine

synthesis.

Discovery and Pharmacological Profile
YM-430, also known as YM-15430, emerged from research programs focused on developing

cardiovascular agents with a unique, dual mechanism of action. The compound is a 1,4-

dihydropyridine derivative, a class of molecules well-known for their calcium channel blocking

properties. What distinguishes YM-430 is the incorporation of a side chain that confers potent

β1-adrenoceptor blocking activity.

Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15616335?utm_src=pdf-interest
https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.benchchem.com/product/b15616335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YM-430's therapeutic potential stems from its ability to simultaneously target two key pathways

in cardiovascular regulation:

Calcium Channel Blockade: Like other dihydropyridines, YM-430 inhibits the influx of

extracellular calcium into vascular smooth muscle cells and cardiac muscle cells by blocking

L-type calcium channels. This leads to vasodilation, a reduction in peripheral resistance, and

a decrease in blood pressure.

β1-Adrenoceptor Antagonism: The unique side chain of YM-430 allows it to competitively

inhibit the binding of catecholamines to β1-adrenergic receptors, which are primarily located

in the heart. This action reduces heart rate, myocardial contractility, and consequently,

myocardial oxygen demand.

This dual activity suggests that YM-430 could be particularly effective in treating conditions like

angina, where both vasodilation and reduced cardiac workload are beneficial.

Preclinical Pharmacology
Studies in animal models have demonstrated the significant cardiovascular effects of YM-430.

In anesthetized dogs, intravenous administration of YM-430 (0.01-0.3 mg/kg) resulted in a

dose-dependent decrease in mean blood pressure and total peripheral resistance without a

reflex increase in heart rate[1]. The compound also increased coronary and vertebral artery

blood flow[1]. In conscious rats, oral administration of YM-430 (100 mg/kg) produced a

sustained hypotensive effect and inhibited isoproterenol-induced tachycardia, confirming its

dual action in vivo[1].

Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological data for YM-430,

highlighting its potency as a dual-acting cardiovascular agent.
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Parameter Species/Assay Value Reference

IC50 (Rhythmic

Contractions)

Isolated Dog Coronary

Artery
59.2 nM [2]

IC50 (ST-Segment

Depression)

Anesthetized Rats

(Arginine

Vasopressin-Induced)

36.6 mg/kg P.O. [2]

Effect on Mean Blood

Pressure
Anesthetized Dogs

Dose-dependent

decrease (0.01-0.3

mg/kg i.v.)

[1]

Effect on Total

Peripheral Resistance
Anesthetized Dogs

Dose-dependent

decrease (0.01-0.3

mg/kg i.v.)

[1]

Effect on Heart Rate Anesthetized Dogs No increase [1]

Hypotensive Effect Conscious Rats
Long-lasting (100

mg/kg p.o.)
[1]

Inhibition of

Tachycardia

Conscious Rats

(Isoproterenol-

Induced)

Significant (100 mg/kg

p.o.)
[1]

Physicochemical Properties of YM-430
A summary of the key physicochemical properties of YM-430 is provided in the table below.
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Property Value

Chemical Formula C29H35N3O8

Molecular Weight 553.61 g/mol

IUPAC Name

3-(4-(((S)-2-hydroxy-3-

phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-

dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-

3,5-dicarboxylate

CAS Number 153192-22-4

Appearance White to off-white solid powder

Synthesis of YM-430
While the specific, step-by-step synthesis of YM-430 is proprietary to Yamanouchi

Pharmaceutical Co., Ltd., a plausible and efficient synthetic route can be devised based on the

well-established Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a

convergent approach to the core 1,4-dihydropyridine scaffold.

Proposed Synthetic Pathway
The synthesis of YM-430 can be envisioned through the condensation of three key building

blocks:

An aromatic aldehyde: 3-Nitrobenzaldehyde.

A β-ketoester: Methyl acetoacetate.

An enamine ester: An ester of 3-aminocrotonic acid bearing the β-adrenergic blocking side

chain.

The logical workflow for this synthesis is depicted in the diagram below.
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Starting Materials

Key Synthetic Steps Final Product

3-Nitrobenzaldehyde

Hantzsch Dihydropyridine
SynthesisMethyl Acetoacetate

Side-Chain Precursor

YM-430

Click to download full resolution via product page

Caption: Proposed synthetic workflow for YM-430 via Hantzsch reaction.

Experimental Protocol: Hantzsch Dihydropyridine
Synthesis (General Procedure)
The following is a general experimental protocol for the Hantzsch synthesis, which can be

adapted for the preparation of YM-430.

Materials:

3-Nitrobenzaldehyde (1.0 eq)

Methyl acetoacetate (1.0 eq)

Enamine ester intermediate (1.0 eq)

Solvent (e.g., ethanol, isopropanol, or acetic acid)

Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)
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Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the

solvent.

Add 3-nitrobenzaldehyde, methyl acetoacetate, and the enamine ester intermediate to the

flask.

If a catalyst is used, add it to the reaction mixture.

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer

chromatography (TLC).

Upon completion of the reaction, allow the mixture to cool to room temperature.

If the product precipitates, collect it by filtration. If not, remove the solvent under reduced

pressure.

Purify the crude product by recrystallization or column chromatography to yield the final 1,4-

dihydropyridine product.

Note: The synthesis of the enamine ester intermediate containing the (S)-2-hydroxy-3-

phenoxypropyl)amino)butyl side chain would require a separate multi-step synthesis, likely

involving the protection of functional groups and chiral resolution or asymmetric synthesis to

obtain the desired stereochemistry.

Signaling Pathways and Mechanism of Action
The dual-acting nature of YM-430 allows it to modulate two distinct signaling pathways critical

to cardiovascular function.
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Caption: Signaling pathways modulated by YM-430.

Conclusion
YM-430 represents a significant development in the field of cardiovascular drug discovery,

offering a unique combination of calcium channel blockade and β1-adrenergic antagonism in a
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single molecule. Its pharmacological profile suggests potential benefits in the treatment of

angina and hypertension. The synthesis of YM-430 can be achieved through established

synthetic methodologies, such as the Hantzsch reaction, allowing for the efficient construction

of its core 1,4-dihydropyridine structure. Further research and clinical development will be

necessary to fully elucidate the therapeutic potential of this promising dual-acting

cardiovascular agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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